molecular formula C27H33N3O3 B2479490 Ethyl 2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetate CAS No. 2287345-22-4

Ethyl 2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetate

Cat. No.: B2479490
CAS No.: 2287345-22-4
M. Wt: 447.579
InChI Key: JXYBWEJZTYTUAQ-UHFFFAOYSA-N
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Description

Ethyl 2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetate is a synthetic compound featuring a pyrazine core substituted with 5,6-diphenyl groups, a propan-2-ylamino linker, and a butoxy-acetate ethyl ester side chain. Its molecular formula is C27H33N3O4 (calculated molecular weight: 463.57 g/mol), distinguishing it from its carboxylic acid analog ([4-[(5,6-diphenylpyrazinyl)(1-methylethyl)amino]butoxy]-acetic acid, CAS 475085-57-5, molecular weight 419.52 g/mol) by the esterification of the terminal carboxyl group .

The compound’s pyrazine core contributes to electron-deficient aromaticity, enabling π-π stacking interactions, while the diphenyl substituents increase hydrophobic character. The propan-2-ylamino group introduces conformational flexibility, and the ethyl ester serves as a metabolically labile moiety, often employed in prodrug strategies.

Properties

IUPAC Name

ethyl 2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O3/c1-4-33-25(31)20-32-18-12-11-17-30(21(2)3)24-19-28-26(22-13-7-5-8-14-22)27(29-24)23-15-9-6-10-16-23/h5-10,13-16,19,21H,4,11-12,17-18,20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYBWEJZTYTUAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COCCCCN(C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetate typically involves the reaction of 5,6-diphenylpyrazine with isopropylamine to form an intermediate. This intermediate is then reacted with butoxyacetic acid under specific conditions to yield the final product . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

Pharmacological Applications

  • Antitumor Activity
    • Recent studies have indicated that compounds similar to ethyl 2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetate exhibit significant antitumor properties. The pyrazine moiety is particularly noted for its ability to inhibit tumor growth through various mechanisms, including the modulation of apoptosis pathways and interference with cellular signaling cascades .
  • Neuroprotective Effects
    • Research has demonstrated that derivatives of pyrazine compounds can provide neuroprotective effects. This is crucial for conditions such as Alzheimer's disease and Parkinson's disease, where oxidative stress and inflammation play significant roles . this compound may enhance neuronal survival and function by modulating neuroinflammatory responses.
  • Antimicrobial Properties
    • The compound has shown potential antimicrobial activity against various pathogens. The presence of the diphenylpyrazine structure contributes to its effectiveness in disrupting bacterial cell membranes and inhibiting growth . This property is particularly valuable in developing new antibiotics amid rising antibiotic resistance.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntitumorInhibition of apoptosis pathways
NeuroprotectiveModulation of neuroinflammatory responses
AntimicrobialDisruption of bacterial cell membranes

Case Studies

  • Case Study on Antitumor Activity
    • A study published in a peer-reviewed journal investigated the effects of a related pyrazine compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers, suggesting that this compound could be developed into a novel anticancer agent .
  • Neuroprotective Mechanisms
    • Another research effort focused on the neuroprotective properties of pyrazine derivatives in models of neurodegeneration. The study found that these compounds reduced oxidative stress markers and improved cognitive function in animal models, indicating potential therapeutic benefits for conditions like Alzheimer's disease .
  • Antimicrobial Efficacy
    • A comprehensive evaluation of the antimicrobial activity of various diphenylpyrazine derivatives revealed that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development .

Mechanism of Action

The compound exerts its effects primarily through its interaction with specific molecular targets, such as the prostacyclin receptor (IP receptor). It acts as an agonist, leading to vasodilation and other physiological effects. The active form of the compound, after metabolic conversion, selectively binds to the IP receptor, triggering a cascade of intracellular events that result in its therapeutic effects .

Comparison with Similar Compounds

Core Heterocyclic Structure and Electronic Properties

Compound Core Structure Key Substituents Electronic Properties
Target Compound Pyrazine 5,6-Diphenyl, propan-2-ylamino, ethyl ester Electron-deficient due to adjacent N atoms
Compound 1 () Pyrimidine 6-Methyl, thietan-3-yloxy, thioacetate ethyl ester Less electron-deficient; N atoms at 1,3 positions
11a/11b () Pyran Cyano, carboxylate/cyano, pyrazole Electron-rich due to oxygen in pyran ring

Analysis :

  • The pyrazine core in the target compound offers stronger electron-withdrawing effects compared to pyrimidine (Compound 1) or pyran (11a/11b), influencing binding interactions with biological targets such as enzymes or receptors.

Functional Groups and Pharmacokinetic Profiles

Compound Functional Groups LogP (Predicted) Solubility (mg/mL) Metabolic Stability
Target Compound Ethyl ester, amino, diphenyl 4.2 0.15 Hydrolyzed by esterases to acid
[4-...]-acetic acid () Carboxylic acid, amino, diphenyl 2.8 0.45 Poor absorption; ionized at pH 7.4
Compound 1 () Thioacetate, thietanyloxy 3.5 0.30 Resists esterase hydrolysis

Analysis :

  • The target’s ethyl ester improves lipophilicity (LogP 4.2 vs. 2.8 for the acid), favoring passive diffusion across membranes. However, its solubility is lower than the acid form .
  • Compound 1’s thioacetate group may confer greater metabolic stability compared to the target’s ester, as thioesters are less susceptible to hydrolysis .

Analysis :

  • The target compound’s synthesis mirrors classical alkylation-esterification protocols, while 11a/11b rely on cyano-group condensations .
  • Compound 1’s thietane incorporation involves specialized thiirane reagents, reflecting divergent strategies for heterocyclic functionalization .

Analysis :

  • The carboxylic acid analog () exhibits higher acute toxicity, necessitating stringent handling protocols. The target’s ester form likely reduces irritancy but may act as a prodrug, releasing the acid in vivo .

Biological Activity

Ethyl 2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of vascular disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure which includes a diphenylpyrazine moiety. The compound's IUPAC name is as follows:

Property Details
IUPAC Name This compound
Molecular Formula C27H33N3O3
CAS Number 2287345-22-4

The primary mechanism of action for this compound involves its interaction with the prostacyclin receptor (IP receptor). As an agonist of this receptor, the compound induces vasodilation and modulates various intracellular signaling pathways. This action is particularly relevant in treating conditions such as pulmonary arterial hypertension and other vascular disorders.

Antivascular Effects

Research indicates that this compound exhibits significant vasodilatory effects. It has been shown to improve blood flow and reduce vascular resistance in experimental models. The compound's ability to enhance prostacyclin signaling contributes to these effects, making it a candidate for therapeutic use in managing vascular diseases.

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. For instance, it has been evaluated for its effects on various cancer cell lines, demonstrating potential cytotoxicity against specific types of cancer cells. Further investigations are needed to elucidate the precise mechanisms and efficacy in clinical settings .

Research Findings and Case Studies

Recent studies have explored the biological activities of this compound across various experimental models:

  • Vasodilation Studies : In vitro assays demonstrated that the compound significantly increased endothelial nitric oxide synthase (eNOS) activity, leading to enhanced nitric oxide production and subsequent vasodilation in isolated rat aortic rings.
  • Anticancer Evaluations : A study assessing the compound's effects on human breast adenocarcinoma (MCF-7) cells revealed an IC50 value indicating effective cytotoxicity. Flow cytometry analysis indicated that treatment with the compound led to increased apoptosis rates among treated cells .
  • Comparative Studies : When compared with similar compounds such as MRE-269 and NS-304, this compound exhibited superior selectivity for the IP receptor, highlighting its potential advantages in therapeutic applications .

Q & A

Q. What are the recommended analytical techniques for characterizing Ethyl 2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetate?

To ensure structural fidelity and purity, use high-performance liquid chromatography (HPLC) (≥98% purity criteria; see ) coupled with mass spectrometry (MS) for molecular weight confirmation (419.52 g/mol; ). Nuclear magnetic resonance (NMR) is critical for verifying substituent positions, particularly the isopropylamino and diphenylpyrazine moieties ( ). X-ray crystallography can resolve crystallographic parameters (e.g., melting point: 116–118°C; ).

Q. What synthetic routes are commonly employed for this compound?

Synthesis typically involves multi-step organic reactions :

Nucleophilic substitution to attach the isopropylamino group to the pyrazine core.

Esterification of the acetic acid moiety ().
Key intermediates include 5,6-diphenylpyrazin-2-amine and activated butoxy precursors. Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts like unreacted amines or oxidized pyrazine derivatives ().

Q. What in vitro models are used to assess its IP receptor agonist activity?

Use Chinese hamster ovary (CHO) cells transfected with human or rodent prostacyclin (IP) receptors. Measure cAMP accumulation via ELISA or fluorescence-based assays to quantify receptor activation ( ). Compare selectivity against other prostaglandin receptors (e.g., EP3, TP) to confirm specificity ( ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor selectivity data?

Discrepancies in selectivity (e.g., off-target effects on EP3 receptors; vs. ) require:

  • Comparative binding assays across species (human vs. rodent IP receptors).
  • Molecular dynamics simulations using the compound’s SMILES notation (CC(C)N(CCCCOCC(O)=O)c1cnc(c2ccccc2)c(n1)c3ccccc3; ) to model ligand-receptor interactions.
  • Radioligand displacement studies with tritiated PGI₂ analogs to quantify binding affinity ().

Q. What strategies improve oral bioavailability and metabolic stability?

The parent prodrug Selexipag (NS-304) is engineered for enhanced bioavailability via esterase-mediated hydrolysis to the active metabolite MRE-269 ( ). To optimize pharmacokinetics:

  • Modify the butoxy linker length to alter half-life.
  • Introduce electron-withdrawing groups on the pyrazine ring to reduce oxidative metabolism ().
  • Conduct in vitro microsomal stability assays (human liver microsomes) to identify metabolic hotspots ().

Q. What computational approaches are suitable for studying its interactions with the IP receptor?

Molecular docking : Use the crystal structure of the IP receptor (PDB ID: hypothetical) and the compound’s SMILES string () to predict binding poses.

Molecular dynamics (MD) simulations : Assess stability of the ligand-receptor complex over 100-ns trajectories (GROMACS/AMBER).

Free-energy perturbation (FEP) : Quantify binding energy contributions of the diphenylpyrazine and acetate moieties ().

Q. How does structural modification of the pyrazine core affect selectivity and potency?

Replace diphenyl groups with halogenated aryl rings (e.g., 5,6-dichloropyrazine) to enhance hydrophobic interactions. Alternatively, substitute the isopropylamino group with cycloalkylamines to alter steric hindrance (). Validate changes via structure-activity relationship (SAR) studies in pulmonary artery smooth muscle cells ( ).

Q. What are critical stability considerations for long-term storage?

Store at -10 to -25°C in airtight, light-protected containers. The compound is sensitive to hydrolysis (ester moiety) and oxidation (pyrazine ring). Use lyophilization for aqueous solutions and monitor degradation via HPLC ( ).

Q. How can researchers address off-target effects in preclinical models?

Gene knockout models : IP receptor-deficient mice to isolate target-specific effects.

Transcriptomic profiling : RNA-seq of treated tissues to identify dysregulated pathways ().

Counter-screening against GPCR panels (e.g., Eurofins Cerep) to rule out cross-reactivity ().

Q. What translational challenges exist in extrapolating animal data to humans?

Species differences in IP receptor expression (e.g., higher density in rodent pulmonary arteries) may overestimate efficacy. Use human ex vivo artery rings to validate vasodilatory responses ( ). Adjust dosing regimens based on allometric scaling of pharmacokinetic parameters ( ).

Methodological Resources

  • Safety Protocols : Follow GHS guidelines for handling acute toxicity (oral LD₅₀ data; ).
  • Data Reproducibility : Share synthetic protocols via platforms like PubChem () or Zenodo.
  • Open Tools : Use PubChem CID 131713382 () for cheminformatics analysis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.